2,4-dibromo-6-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol
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Overview
Description
2,4-dibromo-6-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol typically involves the condensation of 3,5-dibromosalicylaldehyde with 2-(3-bromophenyl)-1,3-benzoxazole under reflux conditions in ethanol. The reaction mixture is then allowed to cool, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-6-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The imine group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Quinones or other oxidized phenolic compounds.
Reduction Reactions: Amines or reduced imine derivatives.
Scientific Research Applications
2,4-dibromo-6-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and benzoxazole ring contribute to its reactivity and ability to form stable complexes with various biomolecules. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol: Similar structure with a nitro group instead of a bromophenyl group.
2,6-dibromophenol: Lacks the benzoxazole ring and imine group but shares the dibromophenol core structure.
Uniqueness
2,4-dibromo-6-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol is unique due to the presence of both bromine atoms and a benzoxazole ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H11Br3N2O2 |
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Molecular Weight |
551.0 g/mol |
IUPAC Name |
2,4-dibromo-6-[[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H11Br3N2O2/c21-13-3-1-2-11(6-13)20-25-17-5-4-15(9-18(17)27-20)24-10-12-7-14(22)8-16(23)19(12)26/h1-10,26H |
InChI Key |
KUOMUTNBWMCPRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Br)Br)O |
Origin of Product |
United States |
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